Exaprolol hydrochloride is a beta-adrenoceptor antagonist that has garnered attention for its potential applications in medical imaging and treatment of various cardiovascular conditions. As a member of the beta-blocker class, it exhibits properties that make it suitable for targeting beta-adrenergic receptors, which are critical in regulating heart rate and blood pressure.
Exaprolol hydrochloride is classified as a beta-blocker, specifically targeting beta-1 and beta-2 adrenergic receptors. It is used primarily in the context of cardiovascular therapy and diagnostic imaging.
The synthesis of Exaprolol hydrochloride involves several chemical reactions designed to produce the compound in a pure form suitable for pharmacological use. One notable method includes the synthesis of radiolabeled variants for imaging purposes, such as using carbon-11 and fluorine-18 isotopes. These isotopes are incorporated into the molecular structure to facilitate PET imaging studies .
The synthesis typically starts with the preparation of key intermediates through reactions involving phenolic compounds and glycidyl derivatives. For instance, (S)-desisopropyl-exaprolol is synthesized by reacting 2-hexylphenol with (S)-glycidyl-nosylate, followed by an ammonia-mediated ring-opening reaction . The final steps often involve radiochemical purification techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity and specific activity of the final product.
The molecular structure of Exaprolol hydrochloride can be represented by its chemical formula, which highlights its composition of carbon, hydrogen, nitrogen, and chlorine atoms. The specific stereochemistry is crucial for its biological activity, as it exists in enantiomeric forms that interact differently with adrenergic receptors.
The molecular weight of Exaprolol hydrochloride is approximately 305.8 g/mol. The compound features a lipophilicity characterized by a log P value of +1.6, indicating its ability to cross biological membranes effectively, which is essential for central nervous system penetration .
Exaprolol hydrochloride undergoes various chemical reactions during its synthesis and metabolic processes. Key reactions include:
The radiochemical yield for these reactions can vary; for example, a reported yield for carbon-11 labeled Exaprolol was around 7%, with specific activities exceeding 10 GBq/micromol . These yields are critical for ensuring sufficient tracer availability in PET studies.
Exaprolol hydrochloride acts primarily by blocking beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility. This antagonistic action helps manage conditions such as hypertension and arrhythmias.
Studies have shown that Exaprolol exhibits a high affinity for both beta-1 and beta-2 adrenergic receptors, though its effectiveness may vary depending on receptor subtype and tissue type. Its mechanism also involves modulation of neurotransmitter release and vascular smooth muscle relaxation .
Exaprolol hydrochloride appears as a white crystalline powder. It is soluble in water and has a melting point typically around 220°C.
The compound's stability under physiological conditions makes it suitable for therapeutic applications. Its pH-dependent solubility allows for effective formulation in various drug delivery systems.
Exaprolol hydrochloride has several scientific uses:
Research continues to explore additional applications in both clinical settings and basic science, particularly concerning its role in understanding adrenergic signaling pathways and their implications in health and disease.
Exaprolol hydrochloride, chemically designated as (S)-1-(1-isopropylamino)-3-(2-cyclohexylphenoxy)propan-2-ol hydrochloride, is a β-adrenoceptor antagonist with the molecular formula C₁₈H₂₉NO₂·HCl (molecular weight: 327.89 g/mol) [8]. The compound features a chiral center at the C2 position of the propanolamine side chain, necessitating enantioselective synthesis to isolate the biologically active (S)-enantiomer. This stereospecificity is critical, as β-adrenergic blocking activity predominantly resides in the (S)-configuration, which exhibits 50-100-fold greater receptor affinity than its (R)-counterpart [1] [4]. The molecular structure integrates three key domains:
Table 1: Physicochemical Properties of Exaprolol Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₈H₂₉NO₂·HCl | PubChem [8] |
Molecular Weight | 327.89 g/mol | KEGG DRUG [8] |
log P (octanol/water) | 1.61 (base form) | Experimental [1] |
pKa (amine group) | ~9.5 (estimated) | Analog profiling [7] |
Solubility (aqueous) | >50 mg/mL (as hydrochloride salt) | pH-solubility profiling [7] |
The cyclohexyl substituent enhances blood-brain barrier permeability compared to simpler β-blockers like propranolol, making exaprolol a candidate for central nervous system (CNS) imaging [1] [4].
The synthesis of exaprolol hydrochloride employs enantioselective nucleophilic ring-opening of epoxides, optimized for both cold (non-radioactive) and radiolabeled versions:
Non-Radioactive Synthesis (Cold Compound)
Radiolabeled Synthesis (¹¹C or ¹⁸F Derivatives)
Table 2: Optimization Strategies in Radiolabeled Synthesis
Challenge | Solution | Impact |
---|---|---|
Low radiochemical yield | Direct nucleophilic ¹⁸F-fluorination | Yield increased to 15–30% [1] |
Racemization risk | Chiral glycidyl nosylate precursor | Enantiomeric excess >98% [1] |
Purification complexity | Reverse-phase HPLC + Sep-Pak formulation | Radiochemical purity >95% [4] |
Critical improvements include:
The hydrochloride salt form significantly enhances exaprolol’s physicochemical properties:
Table 3: pH-Dependent Solubility Profile
pH | Solubility (mg/mL) | Dominant Species |
---|---|---|
1.0 | 58.2 ± 1.3 | Protonated cation |
4.0 | 12.1 ± 0.8 | Protonated cation |
7.4 | 0.3 ± 0.1 | Freebase |
10.0 | 0.1 ± 0.05 | Freebase |
Data derived from analogous β-blockers [7]
Salt formation also modifies crystallinity: X-ray diffraction confirms a monoclinic crystal lattice stabilized by ionic bonding between the protonated amine and Cl⁻, plus hydrogen bonding involving the hydroxyl group [5].
Exaprolol hydrochloride’s structure is validated using multi-technique spectroscopy:
¹³C NMR confirms the cyclohexyl quaternary carbon at δ 45.2 ppm and the chiral carbon resonance at δ 72.8 ppm [1].
Mass Spectrometry:
Isotopic patterns in ¹⁸F-exaprolol show distinct [M]⁺• peaks at m/z 310 vs. 308 in non-fluorinated analog [1].
Infrared Spectroscopy:
Key bands: 3370 cm⁻¹ (O-H stretch), 1580 cm⁻¹ (aryl C=C), 1100 cm⁻¹ (C-O ether), and 2500–2700 cm⁻¹ (amine hydrochloride) [5].
Electron Spin Resonance (ESR):
Table 4: Spectroscopic Fingerprints of Exaprolol Hydrochloride
Technique | Key Diagnostic Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 3.60 (m, 1H) | -CH(OH)- chiral center |
¹³C NMR | δ 72.8 ppm | Alcoholic carbon |
FTIR | 2500–2700 cm⁻¹ broad band | Protonated amine salt |
HRMS | m/z 292.2273 [M+H]⁺ | Molecular ion confirmation |
These techniques collectively verify chemical identity, enantiomeric purity, and salt formation integrity, which are essential for pharmacological applications [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7